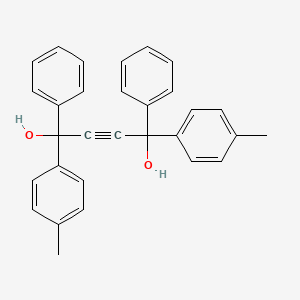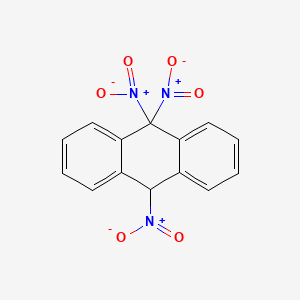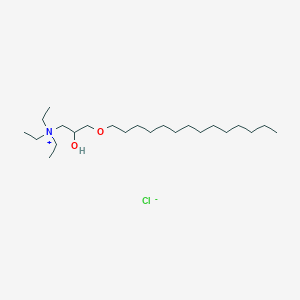![molecular formula C14H14F2N2O2 B14313228 2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) CAS No. 111040-95-0](/img/structure/B14313228.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) is an organic compound that features a unique structure with two 5-fluoroaniline groups connected by an ethane-1,2-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) typically involves the reaction of 5-fluoroaniline with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol or ethanol. The process can be summarized as follows:
Step 1: Ethylene glycol is reacted with a suitable leaving group to form an intermediate.
Step 2: The intermediate is then reacted with 5-fluoroaniline under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-fluoroaniline): Similar structure but with a different substitution pattern.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-chloroaniline): Chlorine substitution instead of fluorine.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-bromoaniline): Bromine substitution instead of fluorine.
Uniqueness
The unique aspect of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
111040-95-0 |
|---|---|
Formule moléculaire |
C14H14F2N2O2 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2-[2-(2-amino-4-fluorophenoxy)ethoxy]-5-fluoroaniline |
InChI |
InChI=1S/C14H14F2N2O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6,17-18H2 |
Clé InChI |
HDERDLSMDVCGKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N)OCCOC2=C(C=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



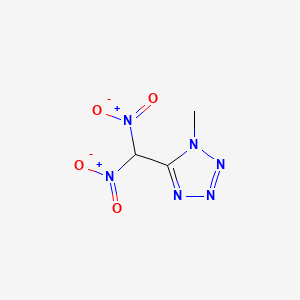
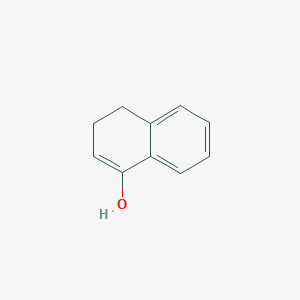
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
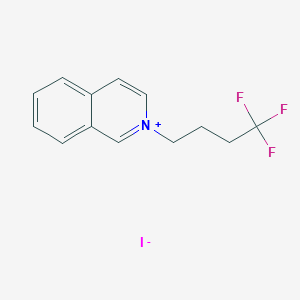
silane](/img/structure/B14313179.png)
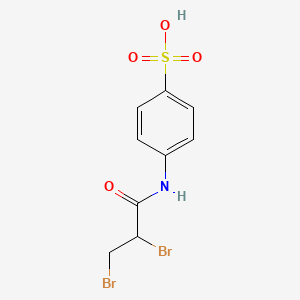
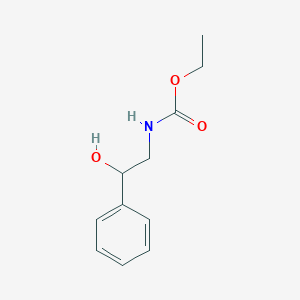
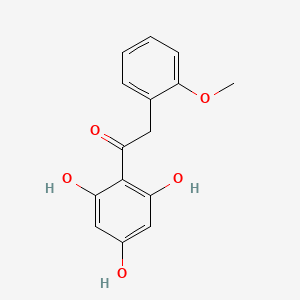

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
